molecular formula C5H14BrN B8208818 Pentylammonium bromide

Pentylammonium bromide

Cat. No. B8208818
M. Wt: 168.08 g/mol
InChI Key: FECKHSTWGKTQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentylammonium bromide is a useful research compound. Its molecular formula is C5H14BrN and its molecular weight is 168.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • RNA and DNA Separation : Alkyltrimethylammonium bromides, including cetyltrimethylammonium bromide, have been effective in separating RNA from DNA. This application highlights the role of such compounds in molecular biology and genetics (Jones, 1963).

  • Organic Synthesis : Tetrabutylammonium bromide, promoted by vanadium pentoxide and hydrogen peroxide, has been used for the regioselective bromination of organic substrates. This environmentally friendly synthetic protocol offers high selectivity and yield under mild conditions (Bora et al., 2000).

  • Electrochemistry : The behavior of trimethyl-n-propyl- and tetra-n-pentyl-ammonium bromide solutions at a mercury electrode has been studied, revealing the significant role of hydrophobic forces between water molecules and alkyl groups with more than three carbon atoms (Vanel & Schuhmann, 1978).

  • Hydrogen Bonding : Tri-i-pentylammonium halides, including bromides, exhibit hydrogen bonding and form hydrates with unique properties (Harmon & Bulgarella, 1996).

  • Acoustic Properties : The acoustic nature of tetrapentylammonium bromide in N,N-dimethyl-ethylmethyl ketone systems at different temperatures has been studied, revealing insights into solute-solvent and solvent-solvent interactions (Patial, 2015).

  • Phase Transfer Catalysis : The solubility of tetrabutylammonium bromide in benzene influences the yield of benzyl bromide in phase-transfer catalytic reactions, indicating its role in facilitating chemical reactions (Lee & Huang, 2002).

  • Ferroelasticity and Ferroelectricity : Diisobutylammonium bromide exhibits strong improper ferroelasticity and weak canted ferroelectricity, leading to a martensitic-like phase transition that can be switched by an electric field (Piecha-Bisiorek et al., 2015).

properties

IUPAC Name

pentylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECKHSTWGKTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentylammonium bromide
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Pentylammonium bromide
Reactant of Route 3
Pentylammonium bromide
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Pentylammonium bromide
Reactant of Route 5
Pentylammonium bromide
Reactant of Route 6
Pentylammonium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.